molecular formula C12H16N2O B185149 N-Cyclohexylnicotinamide CAS No. 10354-56-0

N-Cyclohexylnicotinamide

Cat. No. B185149
CAS RN: 10354-56-0
M. Wt: 204.27 g/mol
InChI Key: VQRIASKDLZXYTO-UHFFFAOYSA-N
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Description

N-Cyclohexylnicotinamide (NCA) is a derivative of nicotinamide, a vitamin B3 compound, which has gained attention in scientific research due to its potential therapeutic applications. NCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-Cyclohexylnicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines, leading to a decrease in inflammation. N-Cyclohexylnicotinamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-Cyclohexylnicotinamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
N-Cyclohexylnicotinamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Cyclohexylnicotinamide has also been found to decrease the levels of reactive oxygen species (ROS), leading to a decrease in oxidative stress. Additionally, N-Cyclohexylnicotinamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-Cyclohexylnicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, N-Cyclohexylnicotinamide has been found to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, the limitations of N-Cyclohexylnicotinamide include its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-Cyclohexylnicotinamide. One potential direction is the development of N-Cyclohexylnicotinamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-Cyclohexylnicotinamide. This will help in the development of more potent and effective N-Cyclohexylnicotinamide-based drugs. Finally, the potential use of N-Cyclohexylnicotinamide in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

N-Cyclohexylnicotinamide can be synthesized using various methods, including the reaction of nicotinic acid with cyclohexylamine or the reaction of nicotinamide with cyclohexyl isocyanate. The synthesized N-Cyclohexylnicotinamide is then purified using chromatography techniques.

Scientific Research Applications

N-Cyclohexylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-Cyclohexylnicotinamide has also been studied for its neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

10354-56-0

Product Name

N-Cyclohexylnicotinamide

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-cyclohexylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15)

InChI Key

VQRIASKDLZXYTO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CN=CC=C2

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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